4-(2-Methoxyphenyl)but-3-en-2-one
Description
4-(2-Methoxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=C-C=O) and a 2-methoxyphenyl substituent. Its synthesis typically involves Claisen-Schmidt condensation or oxidative ring-opening reactions, as seen in related compounds (e.g., oxidative RORC reactions for furan-derived analogs) .
Properties
CAS No. |
10542-87-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
Other CAS No. |
60438-50-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 4-(2-Methoxyphenyl)but-3-en-2-one with structurally similar α,β-unsaturated ketones:
Physicochemical Properties
- Electronic Effects: The 2-methoxy group in 4-(2-Methoxyphenyl)but-3-en-2-one donates electrons via resonance, stabilizing the enone system. In contrast, the nitro group in the 4-nitrophenyl analog withdraws electrons, increasing polarizability and NLO response .
- Solubility : Hydroxy or methoxy substituents (e.g., DHZ) improve water solubility compared to methyl or nitro derivatives .
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